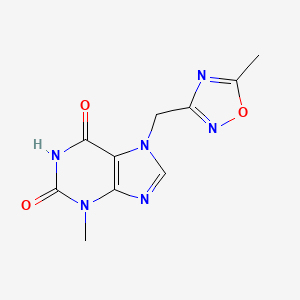
3-Methyl-7-((5-methyl-1,2,4-oxadiazole-3-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione
概要
準備方法
合成ルートと反応条件
CH 13584の合成は、1H-プリン-2,6-ジオンと3,7-ジヒドロ-3-メチル-7[(5-メチル-1,2,4-オキサジアゾール-3-イル)メチル]との反応を含みます。 反応条件には、通常、目的の生成物の形成を保証するために制御された温度と圧力が含まれます .
工業生産方法
CH 13584の工業生産には、ラボ環境と同じ反応条件を使用する大規模合成が含まれますが、収率と純度を向上させるために最適化されています。 このプロセスには、精製や結晶化などの工程が含まれ、最終生成物を純粋な形で得ます .
化学反応の分析
反応の種類
CH 13584は、次のようなさまざまな化学反応を起こします。
酸化: この反応は、化合物の酸素の付加または水素の除去を含みます。
還元: この反応は、化合物の水素の付加または酸素の除去を含みます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応のためのさまざまな求核剤が含まれます。 条件には、通常、目的の反応結果を保証するために制御された温度、圧力、およびpHが含まれます .
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、CH 13584の酸化は、さまざまな酸化物を生成する可能性がありますが、還元は、化合物のさまざまな還元形を生成する可能性があります .
科学研究への応用
CH 13584は、次のような幅広い科学研究への応用があります。
化学: キサンチン誘導体とその反応を研究するためのモデル化合物として使用されます。
生物学: 特に鎮咳作用など、生物系に対する影響について調査されています。
医学: 肺疾患の治療における潜在的な治療的用途について検討されています。
科学的研究の応用
CH 13584 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying xanthine derivatives and their reactions.
Biology: Investigated for its effects on biological systems, particularly its antitussive properties.
Medicine: Explored for its potential therapeutic applications in treating pulmonary disorders.
Industry: Used in the development of new drugs and therapeutic agents.
作用機序
CH 13584の作用機序には、特定の分子標的と経路との相互作用が含まれます。これはβ1-アドレナリン受容体拮抗薬として作用し、これは特定の神経伝達物質がこれらの受容体に作用するのを阻害することを意味します。 この作用は、咳などの肺疾患に関連する症状を軽減するのに役立ちます .
類似の化合物との比較
CH 13584は、別のキサンチン誘導体であるテオフィリンと構造的に関連しています。 CH 13584は、テオフィリンとは異なる独自の特性を持っています。
アデノシンA1受容体との相互作用が低い: テオフィリンとは異なり、CH 13584はアデノシンA1受容体と有意な相互作用を示しません。
環状ヌクレオチドホスホジエステラーゼの阻害が弱い: CH 13584は、テオフィリンと比較して、この酵素の阻害が弱いです。
気管支拡張作用が低い: CH 13584は、in vitroおよびin vivoの両方で、気管支拡張作用が弱いです.
類似の化合物のリスト
- テオフィリン
- アミノフィリン
- ジフィリン
類似化合物との比較
CH 13584 is structurally related to theophylline, another xanthine derivative. CH 13584 has unique properties that differentiate it from theophylline:
Lower interaction with adenosine A1 receptor: Unlike theophylline, CH 13584 does not interact significantly with the adenosine A1 receptor.
Weaker inhibition of cyclic nucleotide phosphodiesterase: CH 13584 is a less potent inhibitor of this enzyme compared to theophylline.
Less active bronchodilator: CH 13584 is less active as a bronchodilator both in vitro and in vivo.
List of Similar Compounds
- Theophylline
- Aminophylline
- Dyphylline
特性
CAS番号 |
115779-20-9 |
|---|---|
分子式 |
C10H10N6O3 |
分子量 |
262.23 g/mol |
IUPAC名 |
3-methyl-7-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]purine-2,6-dione |
InChI |
InChI=1S/C10H10N6O3/c1-5-12-6(14-19-5)3-16-4-11-8-7(16)9(17)13-10(18)15(8)2/h4H,3H2,1-2H3,(H,13,17,18) |
InChIキー |
RYQVRAILJXPCMZ-UHFFFAOYSA-N |
SMILES |
CC1=NC(=NO1)CN2C=NC3=C2C(=O)NC(=O)N3C |
正規SMILES |
CC1=NC(=NO1)CN2C=NC3=C2C(=O)NC(=O)N3C |
Key on ui other cas no. |
115779-20-9 |
同義語 |
1H-purine-2,6-dione, 3,7-dihydro-3-methyl-7-((5-methyl-1,2,4-oxadiazol-3-yl)methyl)- 3,7-dihydro-3-methyl-7-((5-methyl-1,2,4-oxadiazol-3-yl)methyl)-1H-purine-2,6-dione CH 13584 CH-13584 KHL-8425 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














